[3-(trifluoromethoxy)phenyl]thiourea
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Overview
Description
[3-(trifluoromethoxy)phenyl]thiourea is a chemical compound with the molecular formula C8H7F3N2OS It is known for its unique properties due to the presence of both trifluoromethoxy and thiourea groups
Mechanism of Action
Target of Action
The primary targets of 3-Trifluoromethoxyphenylthiourea are currently unknown. Understanding the biological mechanism of a compound is important for many reasons, including the identification of toxicity .
Mode of Action
It’s known that the mode of action usually refers to the functional or anatomical changes at a cellular level induced by exposure to a substance, whereas mechanism of action includes specific targets or pathways modulated by the compound .
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interaction with its targets could lead to various cellular responses, depending on the nature of the targets and the biochemical pathways involved .
Action Environment
The action, efficacy, and stability of 3-Trifluoromethoxyphenylthiourea could be influenced by various environmental factors. These factors could include the physiological conditions of the organism (such as pH and temperature), the presence of other interacting molecules, and the specific cellular environment where the targets are located .
Biochemical Analysis
Biochemical Properties
It is known that thiourea derivatives, which include 3-Trifluoromethoxyphenylthiourea, can interact with various enzymes and proteins The nature of these interactions is complex and depends on the specific biochemical context
Cellular Effects
Some studies suggest that thiourea derivatives can have cytotoxic activity, affecting the function of various types of cells . They may influence cell signaling pathways, gene expression, and cellular metabolism. The specific effects of 3-Trifluoromethoxyphenylthiourea on these processes are not yet clear.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 3-Trifluoromethoxyphenylthiourea vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 3-trifluoromethoxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[3-(trifluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under high temperatures and pressures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
[3-(trifluoromethoxy)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethylphenylthiourea: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-Trifluoromethoxyphenylthiourea: The trifluoromethoxy group is positioned at the 4th carbon instead of the 3rd.
3-Trifluoromethoxyphenylurea: Contains a urea group instead of a thiourea group.
Uniqueness
[3-(trifluoromethoxy)phenyl]thiourea is unique due to the presence of both trifluoromethoxy and thiourea groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiourea group provides strong binding affinity to various molecular targets .
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-2-5(4-6)13-7(12)15/h1-4H,(H3,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKZFXJCTVTPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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